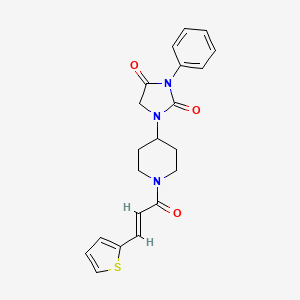![molecular formula C10H13F3N2O B2724674 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol CAS No. 478068-17-6](/img/structure/B2724674.png)
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol is a fluorinated organic compound that features a trifluoromethyl group and a pyridine moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Mécanisme D'action
Fluorinated Compounds
Fluorinated compounds, such as “1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol”, often exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms . These properties can include reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Pyridines
The compound “this compound” contains a pyridine ring, which is a basic heterocyclic aromatic ring. Pyridines are often used in the synthesis of pharmaceuticals and agrochemicals .
Fluoroalcohols
“this compound” is a type of fluoroalcohol, which are known to be good solvents . They can facilitate certain types of chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol typically involves the reaction of 1,1,1-trifluoroacetone with 2-(2-pyridinyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A similar compound with a trifluoromethyl group but lacking the pyridine moiety.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different properties and applications.
Uniqueness
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol is unique due to the presence of both the trifluoromethyl group and the pyridine moiety, which confer distinct chemical and biological properties. This combination makes it particularly useful in applications requiring high specificity and stability.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(2-pyridin-2-ylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)7-14-6-4-8-3-1-2-5-15-8/h1-3,5,9,14,16H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIILXKJHIKQKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
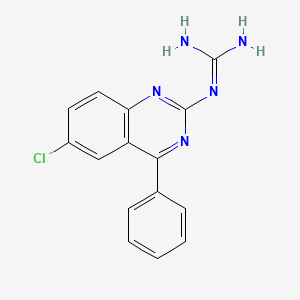
![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide](/img/structure/B2724594.png)
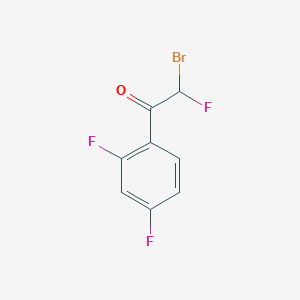
![3-Chloro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2724597.png)
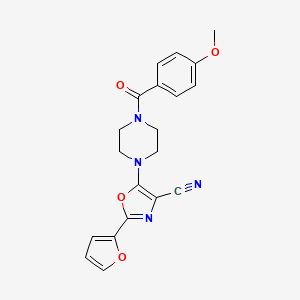
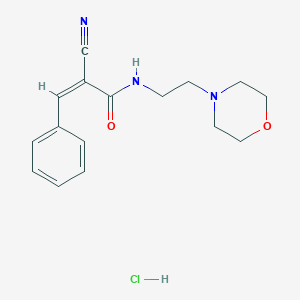
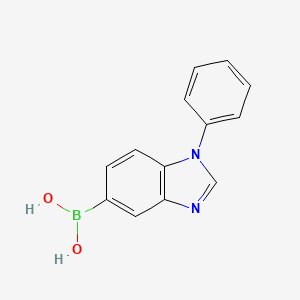

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2724603.png)
![2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724604.png)
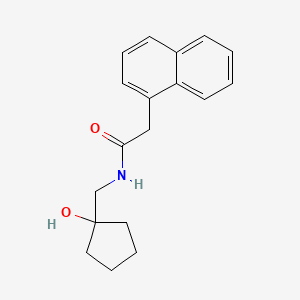
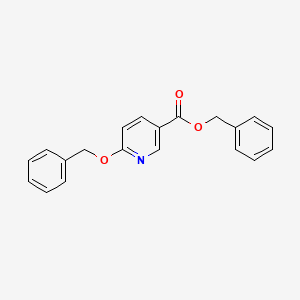
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)
